molecular formula C23H19N3O3 B252165 2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Cat. No. B252165
M. Wt: 385.4 g/mol
InChI Key: PTVATDPDBVPARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide, also known as MOPEP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MOPEP is a member of the oxadiazole family of compounds, which are known for their diverse biological activities and pharmacological properties. In

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is not fully understood, but it is thought to involve the inhibition of oxidative stress and inflammation. 2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has been found to inhibit the production of reactive oxygen species and to increase the activity of antioxidant enzymes. Additionally, 2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has been shown to inhibit the expression of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has been found to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. In vivo studies have shown that 2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can reduce the size of tumors and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide in lab experiments is its diverse range of biological activities, which make it a promising candidate for research in multiple fields. Additionally, the synthesis method for 2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is relatively simple and can be optimized to yield high purity and yield. However, one limitation of using 2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide in lab experiments is the lack of understanding of its mechanism of action, which may make it difficult to design experiments to fully explore its potential therapeutic applications.

Future Directions

There are several future directions for research on 2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide. One area of research could focus on elucidating the mechanism of action of 2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide, which would provide a better understanding of its potential therapeutic applications. Additionally, further studies could explore the potential of 2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide as a therapeutic agent for neurodegenerative diseases and inflammation. Finally, research could also focus on developing new synthetic methods for 2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide that increase yield and purity.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves the reaction of 4-methoxybenzoyl chloride with 2-amino-5-phenyl-1,3,4-oxadiazole in the presence of triethylamine. The resulting intermediate is then reacted with 4-aminophenylboronic acid in the presence of palladium catalyst to yield 2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide. This synthesis method has been optimized to yield high purity and yield of 2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. These properties make 2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide a promising candidate for scientific research in the fields of cancer, neurodegenerative diseases, and inflammation. 2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as a therapeutic agent for cancer treatment. Additionally, 2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has been found to have neuroprotective effects and may have potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C23H19N3O3/c1-28-18-13-11-16(12-14-18)15-21(27)24-20-10-6-5-9-19(20)23-25-22(26-29-23)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,27)

InChI Key

PTVATDPDBVPARG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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